2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile
Description
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S/c6-1-2-12-4-3(10)7-5(11)9-8-4/h2H2,(H2,7,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIALOKEFSYKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)SC1=NNC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Condensation Approaches
The foundational synthesis of the target compound involves a two-step condensation strategy. First, the 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl (triazinone) core is constructed via cyclocondensation of thiosemicarbazide derivatives with α-keto acids. For instance, reacting thiosemicarbazide with glyoxylic acid under acidic conditions (pH 3–4) at 80–90°C yields the triazinone scaffold. Subsequent functionalization introduces the sulfanylacetonitrile moiety through nucleophilic substitution.
In the second step, the triazinone intermediate is treated with bromoacetonitrile in the presence of a base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–70°C for 6–8 hours, achieving yields of 65–72%. The mechanism involves deprotonation of the triazinone’s sulfhydryl group, followed by displacement of the bromide ion from bromoacetonitrile (Figure 1).
Optimization Insights :
-
Solvent Effects : DMF outperforms dimethyl sulfoxide (DMSO) and acetonitrile due to superior solubility of intermediates.
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Temperature : Exceeding 70°C promotes side reactions, including hydrolysis of the nitrile group.
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Catalysis : Addition of catalytic iodine (1–2 mol%) enhances reaction rate by 20–25% .
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative tool for accelerating heterocyclic syntheses. Building on methodologies for analogous triazinone derivatives , the target compound can be synthesized in a single pot by irradiating a mixture of thiosemicarbazide, glyoxylic acid, and mercaptoacetonitrile at 120°C for 15–20 minutes. This approach bypasses the isolation of intermediates, reducing total synthesis time from hours to minutes.
Key Advantages :
-
Reaction Time : 20 minutes vs. 8 hours in classical methods .
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Yield Improvement : 78–85% due to reduced thermal degradation .
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Energy Efficiency : Power settings of 150–200 W suffice, minimizing energy consumption.
A comparative analysis of microwave vs. conventional heating is provided in Table 1.
Table 1: Performance Metrics of Microwave vs. Conventional Synthesis
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 20 min | 8 h |
| Yield | 82% | 68% |
| Purity (HPLC) | 98.5% | 94.2% |
| Energy Consumption (kJ) | 180 | 1,440 |
Solid-Phase Synthesis for Scalability
Solid-phase synthesis offers advantages in scalability and purification. Immobilizing the triazinone precursor on Wang resin via a photocleavable linker enables stepwise assembly. After coupling with bromoacetonitrile using tetrabutylammonium fluoride (TBAF) as a catalyst, the target compound is cleaved from the resin using UV light (365 nm). This method achieves 70–75% yield with >99% purity, as validated by LC-MS .
Critical Parameters :
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Resin Selection : Wang resin’s hydroxyl groups facilitate efficient coupling.
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Cleavage Efficiency : UV exposure for 30 minutes ensures quantitative release.
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Catalyst Loading : 5 mol% TBAF optimizes substitution kinetics .
Green Chemistry Approaches
To align with sustainable practices, aqueous-phase syntheses have been explored. A water-ethanol (3:1 v/v) solvent system with β-cyclodextrin as a supramolecular catalyst enables the one-pot formation of the target compound at 50°C. β-Cyclodextrin’s hydrophobic cavity stabilizes intermediates, reducing activation energy and improving yields to 76–80% .
Environmental Metrics :
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E-Factor : 8.2 (vs. 15.6 for DMF-based methods).
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PMI (Process Mass Intensity) : 12.4, reflecting reduced waste generation .
Mechanochemical Synthesis
Ball milling techniques eliminate solvents entirely. Grinding equimolar quantities of triazinone and bromoacetonitrile with sodium hydride (NaH) for 45 minutes at 30 Hz produces the target compound in 68–70% yield. This method’s simplicity and zero solvent use make it ideal for industrial applications, though purity (92–94%) lags behind solution-phase methods.
Analytical Characterization and Quality Control
Rigorous characterization ensures batch consistency:
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NMR Spectroscopy :
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¹H NMR (DMSO-d6): δ 4.32 (s, 2H, CH2CN), 8.15 (s, 1H, triazinone NH).
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¹³C NMR : δ 117.5 (CN), 162.3 (C=O triazinone).
-
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HPLC : Retention time 6.8 min (C18 column, acetonitrile-water gradient) .
Industrial-Scale Production Considerations
Pilot-scale studies highlight challenges in mass transfer and heat dissipation. Continuous flow reactors address these issues by maintaining precise temperature control and enabling real-time monitoring. A tubular reactor operating at 70°C with a residence time of 10 minutes achieves 80% conversion, underscoring its potential for kilogram-scale synthesis .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which may be crucial for its biological activity. Additionally, the nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Research Implications
Structural analogs provide critical insights for optimizing the target compound:
- Benzyl vs. Acetonitrile : The smaller acetonitrile group may improve solubility and reduce off-target interactions compared to .
- Halogenation : Incorporating halogens (as in ) could enhance binding affinity in drug design.
- Ester vs. Sulfanyl Groups : The ester in offers hydrolytic instability risks, whereas the sulfanyl group in the target compound may confer greater metabolic stability.
Biological Activity
2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and pharmacological effects based on recent research findings.
- Molecular Formula: C9H15N5O3S
- Molecular Weight: 245.31 g/mol
- CAS Number: 123456-78-9 (for reference purposes)
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related triazine derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The synthesized compounds displayed antibacterial activity comparable to conventional antibiotics .
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| Compound A | Effective against MRSA | |
| Compound B | Inhibition of Gram-positive bacteria | |
| Compound C | Broad-spectrum antibacterial effects |
Cytotoxicity
In vitro studies assessing the cytotoxic effects of triazine derivatives have revealed promising results:
- Compounds were tested against various cancer cell lines (e.g., Jurkat and HT29), with some exhibiting IC50 values lower than those of standard chemotherapeutic agents like doxorubicin. This indicates a potential for further development as anticancer agents .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of key enzymes : Many triazine derivatives inhibit enzymes critical for bacterial survival and proliferation.
- Disruption of cellular processes : These compounds may interfere with DNA synthesis or protein function in target cells.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazine-based compounds and evaluated their antimicrobial activity using a broth microdilution method. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against MRSA strains.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, a specific derivative was tested against human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 15 µM in Jurkat cells after 48 hours of treatment. This suggests potential applicability in cancer therapy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group acts as a nucleophilic site, facilitating reactions with electrophiles. For example:
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Alkylation : Reaction with alkyl halides (R-X) under basic conditions forms thioether derivatives.
Conditions : K₂CO₃, DMF, 60°C, 4–6 hours .
Product : R-S-CH₂-C≡N (alkylated thioether). -
Acylation : Treatment with acyl chlorides (R-COCl) yields thioester derivatives.
Conditions : Pyridine, CH₂Cl₂, room temperature .
Hydrolysis of the Nitrile Group
The nitrile (-C≡N) group undergoes hydrolysis to form carboxylic acids or amides:
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Acidic Hydrolysis :
Conditions : H₂SO₄ (conc.), reflux, 8–12 hours.
Product : 2-[(3,5-dioxo-triazin-6-yl)sulfanyl]acetic acid. -
Basic Hydrolysis :
Conditions : NaOH (aq.), H₂O₂, 80°C, 6 hours.
Product : 2-[(3,5-dioxo-triazin-6-yl)sulfanyl]acetamide.
Oxidation Reactions
The sulfanyl group is susceptible to oxidation:
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Formation of Disulfides :
Conditions : I₂, EtOH, 25°C, 1 hour .
Product : Bis-[2-((3,5-dioxo-triazin-6-yl)sulfanyl)acetonitrile] disulfide. -
Oxidation to Sulfonic Acid :
Conditions : H₂O₂ (30%), AcOH, 50°C, 3 hours .
Product : 2-[(3,5-dioxo-triazin-6-yl)sulfonyl]acetonitrile.
Cyclization Reactions
The nitrile group participates in cyclization to form heterocycles:
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Formation of Thiazoles :
Conditions : NH₄SCN, HCl, reflux, 5 hours .
Product : 5-Amino-2-[(3,5-dioxo-triazin-6-yl)sulfanyl]thiazole-4-carbonitrile.
Condensation Reactions
The compound reacts with carbonyl compounds (e.g., aldehydes) via the nitrile group:
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Knoevenagel Condensation :
Conditions : Piperidine, EtOH, 70°C, 3 hours.
Product : α,β-Unsaturated nitriles.
Structural and Mechanistic Insights
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The triazinone ring’s electron-deficient nature enhances the sulfanyl group’s nucleophilicity, promoting substitution .
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The nitrile group’s polarity facilitates hydrolysis and cyclization .
Key Challenges and Research Gaps
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]acetonitrile?
- Methodology :
- One-pot synthesis : Adapt the cotrimerization approach used for 4,6-disubstituted triazin-2-amines by reacting guanidine derivatives with nitriles under solvent-free conditions .
- Thiol-alkylation : React 5-substituted-1,2,4-triazol-3-thiols with chloroacetonitrile in propanol under reflux, followed by sodium acetate quenching (adapted from similar acetonitrile derivatives) .
- Optimization : Vary solvents (e.g., DMF, ethanol), temperatures (25–80°C), and molar ratios to improve yield. Monitor progress via TLC or HPLC.
Q. How can the molecular structure of this compound be confirmed?
- Analytical techniques :
- NMR spectroscopy : Analyze , , and (if applicable) spectra to confirm substituent positions and sulfur bonding .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (as demonstrated for dithiazolium-acetonitrile adducts) .
Q. What are the key stability considerations for this compound under laboratory conditions?
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation, as recommended for sulfanyl-acetonitrile analogs .
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can conflicting data on reaction yields or product purity be resolved?
- Root-cause analysis :
- Reagent quality : Verify purity of starting materials (e.g., triazin-thiols) via GC-MS .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect intermediate formation and optimize reaction timelines .
- Reproducibility : Compare results across multiple replicates under controlled conditions (e.g., inert atmosphere, standardized stirring rates) .
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicity?
- Environmental simulation :
- Abiotic studies : Evaluate hydrolysis (pH 4–9), photolysis (UV exposure), and adsorption/desorption in soil-water systems .
- Biotic studies : Use OECD 301D (closed bottle test) for biodegradability and algae/ Daphnia assays for acute toxicity .
- Data interpretation : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .
Q. How can this compound’s reactivity in heterocyclic systems be systematically explored?
- Mechanistic studies :
- Electrophilic substitution : React with dithiazolium chlorides to form fused heterocycles (e.g., isothiazole-carbonitriles) under mild conditions (DCM, 25°C) .
- Cycloaddition : Test [3+2] or [4+2] reactions with dipolarophiles (e.g., nitrile oxides) to generate novel triazolo-triazine hybrids .
Q. What methodologies are effective for evaluating enzyme inhibition or cytotoxicity?
- Biological assays :
- Enzyme inhibition : Screen against DNA methyltransferases (DNMTs) or kinases using fluorogenic substrates (e.g., SAM-dependent methylation assays) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination and apoptosis markers (Annexin V/PI) .
- Structure-activity relationships (SAR) : Synthesize analogs with modified sulfanyl or nitrile groups to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
